3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Description

Contextualization within Cyclohexadiene and Halogenated Diol Chemistry

3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- belongs to the broader classes of cyclohexadienes and halogenated diols. Cyclohexadienes are six-membered rings containing two double bonds, which can be either conjugated or isolated. The conjugated diene system in 3,5-cyclohexadiene-1,2-diol makes it a potential participant in pericyclic reactions, most notably the Diels-Alder reaction. researchgate.netyoutube.com The presence of two chlorine atoms and two hydroxyl groups on the ring significantly influences its electronic properties and reactivity compared to the parent cyclohexadiene.

Halogenated diols are a class of organic compounds that contain at least one halogen atom and two hydroxyl groups. The specific placement of the chloro and hydroxyl groups in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- imparts a distinct stereochemistry and reactivity profile. The interaction between these functional groups can lead to unique intramolecular interactions and influence the compound's conformational preferences.

The microbial oxidation of aromatic compounds is a key route to producing related cis-dihydroxylated cyclohexadiene derivatives. researchgate.net This biocatalytic approach often offers high stereoselectivity, a crucial aspect for the synthesis of chiral molecules. While direct microbial synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is not extensively documented in widely available literature, the established enzymatic pathways for converting substituted benzenes to corresponding diols provide a conceptual framework for its potential formation from dichlorinated aromatic precursors.

Historical Trajectory of Research on Dichlorinated Cyclohexadienediols

The study of chlorinated cyclodiene compounds gained significant momentum in the mid-20th century, primarily due to their application as insecticides. epa.gov However, the focus on specific dichlorinated cyclohexadienediols as synthetic intermediates and subjects of detailed chemical investigation is a more recent development. Early research in this area was often intertwined with the broader exploration of microbial metabolism of chlorinated aromatic hydrocarbons.

The initial impetus for studying compounds like dichlorinated cyclohexadienediols arose from environmental science, where understanding the biodegradation pathways of persistent organic pollutants, such as dichlorobenzenes, was crucial. Researchers discovered that certain microorganisms could enzymatically convert these aromatic compounds into dihydroxylated, dearomatized intermediates.

Methodological Approaches Dominating Initial Investigations of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The initial investigation of novel compounds like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- typically involves a combination of synthetic methods and analytical techniques for structural elucidation.

Synthesis: The primary route envisioned for the synthesis of dichlorinated cyclohexadienediols is through the microbial oxidation of corresponding dichlorinated aromatic precursors. This biocatalytic approach utilizes dioxygenase enzymes found in various bacteria. For instance, organisms capable of degrading chlorobenzene (B131634) have been shown to produce chloro-substituted cyclohexadiene diols. While specific reports detailing the isolation of the 3,6-dichloro isomer are limited, this methodology remains the most probable avenue for its initial synthesis.

Structural Elucidation: Once synthesized, a battery of spectroscopic and analytical techniques would be employed to confirm the structure of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework and the connectivity of the molecule. The chemical shifts and coupling constants of the protons and carbons would provide definitive evidence for the placement of the double bonds, the hydroxyl groups, and the chlorine atoms.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the compound and its fragmentation pattern, which can further corroborate the proposed structure. High-resolution mass spectrometry would provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl groups and the C=C stretch of the alkene moieties.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including the precise bond lengths, bond angles, and stereochemical relationships of the substituents in the solid state.

The following table summarizes the key properties of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-:

| Property | Value |

| Molecular Formula | C₆H₆Cl₂O₂ |

| Molecular Weight | 181.01 g/mol |

| IUPAC Name | 3,6-dichloro-3,5-cyclohexadiene-1,2-diol |

Data sourced from chemical databases. Please note that experimentally determined values may vary.

Overview of Current Research Trajectories and Open Questions Concerning 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Current research on functionalized cyclohexadienediols is largely driven by their potential as versatile building blocks in organic synthesis. While specific research trajectories for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- are not extensively documented, several areas of investigation can be extrapolated from studies on analogous compounds.

Potential Research Areas:

Asymmetric Synthesis: A major focus in the broader field is the development of highly enantioselective methods for the synthesis of chiral cyclohexadienediols. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, this would involve screening and engineering dioxygenase enzymes for the specific and efficient conversion of 1,4-dichlorobenzene.

Functionalization and Derivatization: The diene and diol functionalities of the molecule offer multiple sites for further chemical modification. Research could explore reactions such as epoxidation, dihydroxylation, and cycloadditions to create a diverse range of complex molecular architectures. The Diels-Alder reaction, in particular, represents a powerful tool for constructing polycyclic systems from this diene. researchgate.netyoutube.com

Applications in Target-Oriented Synthesis: The chiral, functionalized six-membered ring of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- makes it an attractive starting material for the synthesis of natural products and pharmaceuticals. The stereochemistry of the diol and the presence of the chlorine atoms could be strategically utilized to control the stereochemical outcome of subsequent synthetic steps.

Open Questions:

What are the optimal biocatalytic systems for the high-yield, enantiopure production of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-?

What is the full scope of the reactivity of this compound, particularly in stereoselective transformations?

Can the chlorine atoms be selectively replaced or modified to introduce further molecular diversity?

What are the specific applications of this compound as a chiral building block in the synthesis of biologically active molecules?

The following table presents a hypothetical overview of the reactivity of the functional groups present in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, which could guide future research.

| Functional Group | Potential Reactions |

| Conjugated Diene | Diels-Alder Cycloaddition, [2+2] Cycloaddition, Epoxidation, Dihydroxylation |

| Hydroxyl Groups | Etherification, Esterification, Oxidation to Ketones |

| Chloro Substituents | Nucleophilic Substitution (under specific conditions), Reductive Dehalogenation |

This table is illustrative and based on the general reactivity of the functional groups.

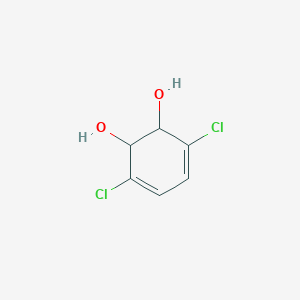

Structure

3D Structure

Properties

CAS No. |

185195-45-3 |

|---|---|

Molecular Formula |

C6H6Cl2O2 |

Molecular Weight |

181.01 g/mol |

IUPAC Name |

3,6-dichlorocyclohexa-3,5-diene-1,2-diol |

InChI |

InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H |

InChI Key |

NPONHQROCKGAME-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(C(C(=C1)Cl)O)O)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Advanced Synthetic Pathways for 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Strategic Disconnections and Precursor Identification for 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the primary disconnections involve the carbon-oxygen and carbon-chlorine bonds.

A logical retrosynthetic approach begins by disconnecting the vicinal diol functionality. This leads back to a dichlorinated cyclohexadiene precursor. The challenge then becomes the regioselective synthesis of this specific diene. A powerful method for the synthesis of cyclohexadienes from aromatic precursors is the Birch reduction. This suggests that a plausible starting material is a dichlorinated benzene (B151609).

Considering the substitution pattern of the target molecule (chlorines at C3 and C6, diol at C1 and C2), a 1,2-dichlorobenzene (B45396) precursor is a strategic choice. The reduction of 1,2-dichlorobenzene can lead to a mixture of dichlorinated 1,4-cyclohexadiene (B1204751) and 1,3-cyclohexadiene (B119728) isomers, from which the desired precursor for dihydroxylation can potentially be isolated.

An alternative, though potentially more complex, strategy would involve a Diels-Alder cycloaddition. wikipedia.orgorganic-chemistry.org This would require the synthesis of a suitably substituted 1,3-diene and a dienophile that would allow for the introduction of the diol and chlorine atoms in the correct positions. wikipedia.orgorganic-chemistry.org However, the Birch reduction pathway appears more direct for achieving the target substitution pattern.

Multistep Organic Synthesis Methodologies Applied to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This multi-step process requires careful control over stereochemistry and regiochemistry at each stage.

Stereoselective and Stereospecific Synthesis of the Cyclohexadiene Moiety

The core of the target molecule is the cyclohexadiene ring. A key method for its synthesis from an aromatic precursor is the Birch reduction. This reaction involves the dissolution of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. youtube.com

An alternative approach to the cyclohexene (B86901) core, which is a precursor to the diene, is the Diels-Alder reaction. slideshare.netcerritos.edu This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for forming six-membered rings with high stereocontrol. wikipedia.org For instance, a reaction between a dichlorinated diene and a dienophile with latent hydroxyl groups could be envisioned. researchgate.net

Regioselective Introduction of Hydroxyl Functionalities

With the dichlorinated cyclohexadiene in hand, the next crucial step is the introduction of the 1,2-diol. This transformation, known as dihydroxylation, can be achieved with high stereoselectivity.

For a syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, osmium tetroxide (OsO₄) is a classic and highly reliable reagent. libretexts.orglibretexts.org The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved reductively (e.g., with NaHSO₃ or H₂S) to yield the cis-diol. libretexts.orgyoutube.com Due to the toxicity and expense of OsO₄, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) are often employed. youtube.com

Another reagent for syn-dihydroxylation is cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. youtube.comyoutube.com This method is often less selective and can lead to over-oxidation, but it provides a visual confirmation as the purple permanganate is converted to a brown manganese dioxide precipitate. youtube.com

For an anti-dihydroxylation, which would yield a trans-diol, a two-step procedure is required. First, the alkene is epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then opened via acid-catalyzed hydrolysis (e.g., with aqueous acid), leading to the trans-diol. libretexts.orgyoutube.com

The choice between these methods would determine the relative stereochemistry of the hydroxyl groups in the final product.

Halogenation Strategies for Dichlorination at Specific Ring Positions

In the proposed synthesis starting from 1,2-dichlorobenzene, the chlorine atoms are incorporated from the beginning. This strategy circumvents the challenges of direct, regioselective chlorination of a cyclohexadiene-diol, which can be difficult to control and may lead to a mixture of products and potential aromatization.

However, if one were to consider an alternative pathway starting from a non-halogenated cyclohexadiene-diol, direct chlorination would be necessary. Such a reaction would likely involve an electrophilic addition mechanism. Reagents like chlorine (Cl₂) in an inert solvent could be used, but controlling the regioselectivity to achieve the desired 3,6-dichloro substitution pattern on a diene system would be a significant synthetic hurdle. The reaction could proceed via a 1,2- or 1,4-addition, and allylic chlorination could also occur as a competing pathway.

Modern photocatalytic methods using iron and sulfur catalysts with blue light have emerged for more precise and environmentally friendly chlorination of organic molecules, which could potentially offer better control in such synthetic strategies. rice.edu

Protecting Group Chemistry in the Synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

In complex organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. The 1,2-diol moiety in the target molecule is susceptible to oxidation and can act as a nucleophile. If further chemical modifications were planned, protecting the diol would be essential.

Cyclic acetals and ketals are the most common protecting groups for 1,2-diols. uchicago.edu They are easily installed under acidic conditions and are stable to a wide range of non-acidic reagents. uchicago.edu For example, reacting the diol with acetone (B3395972) in the presence of an acid catalyst (e.g., para-toluenesulfonic acid) forms a five-membered ring known as an acetonide (or isopropylidene ketal). youtube.com This protection can be readily removed by treatment with aqueous acid.

Another class of protecting groups for diols is silyl (B83357) ethers. However, forming a cyclic silyl ether across a 1,2-diol is less common than forming an acetal (B89532). The choice of protecting group depends on the specific reaction conditions that it needs to withstand. utsouthwestern.edu

Table 1: Common Protecting Groups for 1,2-Diols

| Protecting Group | Formation Reagents | Stability | Deprotection Conditions |

|---|---|---|---|

| Acetonide (Isopropylidene Ketal) | Acetone, Acid Catalyst (e.g., PTSA) | Basic, reductive, oxidative conditions | Mild aqueous acid |

| Cyclohexylidene Ketal | Cyclohexanone, Acid Catalyst | Similar to acetonide, more lipophilic | Aqueous acid |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Basic, reductive, oxidative conditions | Acid hydrolysis, hydrogenolysis |

| Di-tert-butylsilylene (DTBS) | Di-tert-butylsilyl bis(triflate), Base | Acidic and basic conditions | Fluoride source (e.g., TBAF, HF) |

Green Chemistry Principles in the Synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- involves evaluating each step for its environmental impact.

The proposed Birch reduction, while effective, has significant environmental drawbacks. It uses liquid ammonia, a volatile and corrosive gas, and metallic sodium, which is highly reactive and dangerous to handle. Finding a catalytic, less hazardous method for the partial reduction of aromatics remains a major goal in green chemistry.

The dihydroxylation step using osmium tetroxide is another area of concern due to the high toxicity and cost of osmium. The use of catalytic amounts of OsO₄ with a stoichiometric, safer co-oxidant like hydrogen peroxide or NMO is a step towards a greener process. libretexts.org Alternatively, biocatalytic methods using engineered enzymes (e.g., dioxygenases) could offer a highly selective and environmentally benign route to cis-diols from aromatic precursors, potentially bypassing both the Birch reduction and the need for heavy metal oxidants.

Furthermore, the choice of solvents, minimization of waste through high-yield reactions (atom economy), and the use of renewable starting materials are all key considerations in a green synthetic design. researchgate.net For instance, replacing chlorinated solvents with safer alternatives like ethanol, water, or ionic liquids where possible can significantly reduce the environmental footprint of the synthesis. researchgate.net Recently developed photocatalytic methods for chlorination represent a greener alternative to traditional methods, often operating under milder conditions with less hazardous reagents. rice.edu

Derivatization and Functionalization Strategies for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- Analogues

The rich functionality of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- provides numerous handles for further chemical transformations, leading to a diverse range of analogues. The diol, the diene, and the chloro substituents can all be targeted for modification.

The vicinal diol moiety is a prime site for derivatization. It can be protected using standard protecting groups for diols, such as acetonides or silyl ethers, to modulate its reactivity and solubility. The diol can also be converted to other functional groups. For instance, oxidation of the diol would lead to the corresponding dione, 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-. epa.gov Conversely, selective mono-oxidation or mono-derivatization could provide access to asymmetrically functionalized products.

The conjugated diene system is amenable to a variety of transformations, most notably cycloaddition reactions. The Diels-Alder reaction, in particular, offers a powerful tool for the construction of complex bicyclic systems. organic-chemistry.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The reactivity of the diene in such reactions will be influenced by the electronic effects of the chlorine and hydroxyl substituents. It is anticipated that the electron-withdrawing nature of the chlorine atoms may decrease the reactivity of the diene towards electron-poor dienophiles in a normal electron demand Diels-Alder reaction. Conversely, this could enhance its reactivity in inverse electron demand Diels-Alder reactions.

The chlorine atoms themselves can potentially be displaced by other nucleophiles under suitable conditions, although this may require activation, for example, through the formation of an organometallic intermediate. Alternatively, reductive dehalogenation could be employed to generate the parent 3,5-cyclohexadiene-1,2-diol or a mono-chlorinated analogue.

The following table summarizes some potential derivatization strategies for analogues of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, based on the known reactivity of similar functionalized cyclohexadienes.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Diol | Protection | Acetone, acid catalyst | Acetonide protected diol |

| Diol | Oxidation | PCC, PDC, or Swern oxidation | Dione or hydroxy-ketone |

| Diene | Diels-Alder Reaction | Maleic anhydride, heat | Bicyclic adduct |

| Diene | Epoxidation | m-CPBA | Mono- or di-epoxide |

| Chloro Substituent | Reductive Dehalogenation | H₂, Pd/C or other reducing agents | Dehalogenated diol |

It is important to note that the specific conditions and outcomes of these reactions would need to be empirically determined for the 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- system. The interplay of the different functional groups will undoubtedly lead to unique reactivity profiles.

Advanced Structural Elucidation and Conformational Dynamics of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

High-Resolution Spectroscopic Methodologies for Structural Assignment

The definitive assignment of the complex three-dimensional structure of 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- necessitates the application of a suite of high-resolution spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous determination of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, both ¹H and ¹³C NMR spectroscopy are indispensable.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The vinyl protons on the cyclohexadiene ring are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bonds. The protons attached to the carbons bearing the hydroxyl groups (C1 and C2) would appear at a characteristic chemical shift, further influenced by the electronegativity of the oxygen atoms. The protons of the hydroxyl groups themselves would present as broad singlets, with their chemical shift being sensitive to solvent, concentration, and temperature.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for establishing the connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons, allowing for the tracing of the proton network within the ring. HSQC would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

The stereochemistry of the diol can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). For instance, the spatial proximity of the two hydroxyl groups in a cis-diol configuration would result in a cross-peak in the NOESY spectrum, which would be absent in the trans-isomer.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | ~4.0 - 4.5 | d |

| H2 | ~4.0 - 4.5 | d |

| H4 | ~5.8 - 6.2 | d |

| H5 | ~5.8 - 6.2 | d |

| OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~70 - 75 |

| C2 | ~70 - 75 |

| C3 | ~125 - 130 |

| C4 | ~120 - 125 |

| C5 | ~120 - 125 |

| C6 | ~125 - 130 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing their vibrational modes. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The C=C stretching vibrations of the diene system would appear in the 1600-1680 cm⁻¹ region. The C-O stretching vibrations would be observed around 1000-1200 cm⁻¹, and the C-Cl stretching vibrations would be found in the lower frequency region of 600-800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations would give rise to strong Raman signals, aiding in the confirmation of the diene system.

Table 3: Characteristic IR Absorption Frequencies for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C=C | Stretching | 1600 - 1680 |

| C-O | Stretching | 1000 - 1200 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, with a molecular formula of C₆H₆Cl₂O₂, the expected monoisotopic mass is approximately 179.9745 amu. chemspider.com

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule, providing structural information. The fragmentation pattern would likely involve the loss of water (H₂O), chlorine (Cl), or hydrochloric acid (HCl) from the molecular ion. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Mass Spectrometry Data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Ion | m/z (relative abundance) |

| [M]⁺ | 180/182/184 (isotope pattern for 2 Cl) |

| [M-H₂O]⁺ | 162/164/166 |

| [M-Cl]⁺ | 145/147 |

| [M-HCl]⁺ | 144/146 |

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structure of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

While spectroscopic methods provide information about the structure in solution, X-ray crystallography and electron diffraction are the definitive techniques for determining the three-dimensional arrangement of atoms in the solid state.

The primary output of a crystallographic study is a detailed set of geometric parameters for the molecule.

Table 5: Expected Bond Lengths in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Bond | Expected Length (Å) |

| C=C | ~1.34 |

| C-C | ~1.50 |

| C-O | ~1.43 |

| O-H | ~0.96 |

| C-Cl | ~1.74 |

| C-H | ~1.09 |

Table 6: Expected Bond Angles in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Angle | Expected Value (°) |

| C=C-C | ~120 |

| C-C-C | ~112 (sp³ carbons) |

| C-C-O | ~109.5 |

| C-C-Cl | ~110 |

The dihedral angles within the cyclohexadiene ring are of particular importance as they define the ring's conformation. In a non-planar cyclohexadiene ring, these angles will deviate significantly from 0° or 180°. The specific values of the dihedral angles would confirm the boat-like or twist-boat conformation of the ring, which is expected for a cyclohexadiene system. The relative orientation of the substituents (hydroxyl and chloro groups) would also be precisely determined from these dihedral angles, confirming the stereochemical relationships established by NMR.

Conformational Analysis and Isomerism of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The conformational landscape of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is expected to be complex, governed by the interplay of the partially unsaturated six-membered ring and the stereoelectronic effects of the chloro and hydroxyl substituents. The presence of multiple stereocenters and the restricted rotation around the double bonds give rise to a number of potential stereoisomers.

Ring Puckering and Substituent Orientations

The 3,5-cyclohexadiene ring is not planar. It typically adopts a puckered conformation to alleviate steric strain. The two most likely conformations are the boat and the skew-boat (or twist-boat) forms. In the case of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the specific isomer (i.e., the relative stereochemistry of the hydroxyl and chloro groups) would significantly influence the preferred conformation.

The substituents can occupy either axial or equatorial positions, or in the case of the skew-boat conformation, pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers would be determined by several factors:

Steric Hindrance: Interactions between bulky substituents (chlorine atoms and hydroxyl groups) will destabilize certain conformations. For instance, a conformation with multiple large groups in close proximity would be energetically unfavorable.

Allylic Strain: The interaction between substituents on the sp2-hybridized carbons and the adjacent sp3-hybridized carbons can also influence conformational preference.

Electronic Effects: The electronegativity of the chlorine and oxygen atoms can lead to dipole-dipole interactions that either stabilize or destabilize certain arrangements.

Without experimental data (such as X-ray crystallography or high-level computational studies), the precise dihedral angles and the dominant conformation in solution or the solid state for any given isomer of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- remain speculative.

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

The presence of two hydroxyl groups in a 1,2-relationship on the cyclohexadiene ring introduces the possibility of intramolecular hydrogen bonding. This occurs when the hydrogen atom of one hydroxyl group forms a non-covalent bond with the oxygen atom of the other hydroxyl group.

Spectroscopic techniques such as Infrared (IR) spectroscopy would be instrumental in detecting the presence of intramolecular hydrogen bonding. A broadened O-H stretching band at a lower frequency compared to a free hydroxyl group would be indicative of such an interaction.

Dynamic Spectroscopic Studies of Conformational Equilibria

It is highly probable that 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- exists as a mixture of rapidly interconverting conformers in solution at room temperature. The energy barriers between these conformers are likely to be relatively low.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be the primary tool to investigate these dynamic equilibria. At high temperatures, the rate of interconversion would be fast on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of interconversion would decrease. If the energy barrier is sufficiently high, the exchange may be slow enough at low temperatures to allow for the observation of distinct signals for each of the major conformers present in the equilibrium.

By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange. This would provide valuable insight into the relative stabilities of the conformers and the energy barriers separating them. However, no such studies have been reported for this specific compound.

Chiroptical Spectroscopy for Enantiomeric Characterization of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The presence of chiral centers in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- means that it can exist as enantiomers. Chiroptical techniques are essential for distinguishing between these non-superimposable mirror images.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformational preferences of the molecule in solution.

For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the conjugated diene system is a chromophore that would give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the helicity of the diene system and the spatial arrangement of the substituents. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer with a specific conformation. By comparing the experimental CD spectrum to the calculated spectra, the absolute configuration of the enantiomer could be assigned.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays Cotton effects in the regions of absorption of the molecule's chromophores.

Similar to CD spectroscopy, ORD can be used to determine the absolute configuration of chiral molecules. The shape of the ORD curve, particularly the sign of the Cotton effect, is related to the stereochemistry of the molecule. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the diene chromophore would be expected to dominate the ORD spectrum.

In the absence of any published experimental or theoretical chiroptical data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a detailed analysis of its enantiomeric characterization is not possible.

Reaction Chemistry and Mechanistic Investigations of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Reactivity at the Hydroxyl Functionalities

The presence of vicinal hydroxyl groups on the cyclohexadiene ring allows for a range of reactions typical of diols, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl groups of 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- are expected to undergo standard esterification and etherification reactions, which are commonly employed to protect the diol functionality during further synthetic transformations.

Esterification: The diol can be converted to its corresponding diester by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield the diacetate derivative. The kinetic resolution of similar trans-cycloalkane-1,2-diols has been achieved through enantioselective Steglich esterification, suggesting that such methods could be applicable for the chiral resolution of the title compound.

Etherification: Ether derivatives can be formed, for example, by reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis). A common strategy for protecting 1,2-diols is the formation of cyclic acetals or ketals. For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst would form the corresponding acetonide. This protection strategy is frequently used in the chemistry of related cyclohexadiene diols to control the facial selectivity of subsequent reactions.

Table 1: Illustrative Esterification and Etherification Reactions (Based on general reactions of 1,2-diols)

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| Acetylation | Acetic Anhydride | Pyridine | 3,6-dichloro-1,2-diacetoxy-3,5-cyclohexadiene |

| Benzoylation | Benzoyl Chloride | Triethylamine, DMAP | 1,2-bis(benzoyloxy)-3,6-dichloro-3,5-cyclohexadiene |

| Acetonide Formation | 2,2-Dimethoxypropane | p-Toluenesulfonic acid | 3,6-dichloro-cis-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxole |

Oxidation and Reduction Pathways of the Diol Moiety

The oxidation state of the diol can be readily altered. Oxidation can lead to dicarbonyl compounds or ring cleavage, while reduction would result in the corresponding saturated diol.

Oxidation: Mild oxidation of the vicinal diol moiety would be expected to yield an α-hydroxy ketone, and further oxidation would produce the corresponding 1,2-dione, 3,6-dichloro-3,5-cyclohexadiene-1,2-dione. Stronger oxidizing agents, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), would likely cleave the carbon-carbon bond between the hydroxyl-bearing carbons, leading to the formation of a dialdehyde. The oxidation of related cyclohexanediol derivatives with systems like 12-tungstophosphoric acid-hydrogen peroxide has been shown to yield dicarboxylic acids through oxidative cleavage. researchgate.net

Reduction: Catalytic hydrogenation of the diene system would also reduce the double bonds, leading to the formation of 3,6-dichlorocyclohexane-1,2-diol. The specific stereochemistry of the product would depend on the catalyst and reaction conditions.

Transformations of the Cyclohexadiene Ring System

The conjugated diene system, substituted with chlorine atoms, is the site of several key transformations, including aromatization, cycloaddition, and addition reactions.

Aromatization and Dehydrohalogenation Reactions

The cyclohexadiene ring possesses a driving force to aromatize to a more stable benzene (B151609) ring system. This can be achieved through dehydrohalogenation or oxidation.

Aromatization: Aromatization of cyclohexadiene diols can be accomplished using a variety of oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the aromatization of similar cyclohexadiene systems. google.com Enzymatic aromatization of the parent 3,5-cyclohexadiene-1,2-diol to catechol is a known biotransformation, suggesting that analogous chemical pathways are feasible. metanetx.org For the title compound, oxidation accompanied by elimination of the chlorine atoms would lead to the formation of a substituted catechol.

Dehydrohalogenation: Treatment with a strong base could induce the elimination of hydrogen chloride (HCl) from the molecule. A two-fold elimination would lead to the formation of a dichlorinated benzene derivative. The regiochemistry of the elimination would be influenced by the stability of the resulting aromatic product.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Diene

The conjugated diene system of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is expected to readily participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. metanetx.org The stereochemical outcome of these reactions is of significant interest.

The Diels-Alder reaction involves the reaction of the diene with a dienophile (an alkene or alkyne) to form a bicyclic adduct. The presence of the hydroxyl groups can direct the stereoselectivity of the cycloaddition. In studies with the parent cis-3,5-cyclohexadiene-1,2-diol, cycloadditions often show facial selectivity, with the dienophile approaching from the face anti to the hydroxyl groups. However, protecting the diol as a cyclic acetal (B89532) can alter this selectivity. The chlorine substituents on the diene are electron-withdrawing, which can influence the reactivity of the diene in so-called "inverse-electron-demand" Diels-Alder reactions.

Table 2: Representative Diels-Alder Reactions of Analogous Cyclohexadiene Diols

| Diene | Dienophile | Conditions | Major Product Stereochemistry | Reference |

| cis-3,5-Cyclohexadiene-1,2-diol acetonide | Maleimide | Benzene, reflux | anti addition | |

| cis-3,5-Cyclohexadiene-1,2-diol acetonide | Acetylenic dienophiles | Benzene, reflux | Exclusive anti addition | |

| cis-3,5-Cyclohexadiene-1,2-diol | Azo dienophiles | Various | Predominantly syn adduct |

Electrophilic and Nucleophilic Additions to the Double Bonds

The double bonds of the cyclohexadiene ring are susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HX) or halogens (X₂), to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The ratio of the 1,2- and 1,4-addition products is often dependent on the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, the chlorine atoms would deactivate the diene towards electrophilic attack and influence the regioselectivity of the addition.

Nucleophilic Addition: While the electron-rich diene system is less prone to direct nucleophilic attack, such reactions can occur if the ring is activated by strongly electron-withdrawing groups or through the formation of an organometallic complex. For example, nucleophilic addition to anisole-chromium tricarbonyl complexes has been shown to produce substituted cyclohexadiene derivatives. metanetx.org It is also conceivable that after oxidation of the diol to a dione, the resulting electron-deficient ring would become highly susceptible to nucleophilic conjugate addition.

Reactivity Associated with Chlorine Substituents

The two chlorine atoms on the cyclohexadiene ring are key reactive sites. Their position on the conjugated diene system influences their reactivity towards nucleophilic substitution and reductive dehalogenation.

Nucleophilic Substitution Reactions at Halogenated Centers

Direct nucleophilic substitution at the vinylic C-Cl bonds of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- is expected to be challenging under standard SN2 conditions due to the increased s-character of the sp2-hybridized carbon and potential steric hindrance. However, under specific conditions, such as those favoring addition-elimination or elimination-addition (benzyne-type) mechanisms, substitution may occur. The presence of the diol functionality could also influence the reactivity, potentially through intramolecular hydrogen bonding or by acting as a directing group.

While specific experimental data for this compound is scarce, the table below illustrates hypothetical outcomes of nucleophilic substitution reactions with various nucleophiles, based on general principles of vinyl halide reactivity.

| Nucleophile (Nu⁻) | Reagent Example | Potential Product(s) | Plausible Mechanism |

| Hydroxide | Sodium Hydroxide | 3-chloro-5-hydroxy-3,5-cyclohexadiene-1,2-diol | Addition-Elimination |

| Alkoxide | Sodium Methoxide | 3-chloro-5-methoxy-3,5-cyclohexadiene-1,2-diol | Addition-Elimination |

| Amide | Sodium Amide | 3-amino-5-chloro-3,5-cyclohexadiene-1,2-diol | Elimination-Addition |

| Thiolate | Sodium Thiophenoxide | 3-chloro-5-(phenylthio)-3,5-cyclohexadiene-1,2-diol | Addition-Elimination |

Reductive Dehalogenation Strategies

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation in organic synthesis. For 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, this reaction could proceed either partially, to yield monochlorinated diols, or fully, to produce 3,5-cyclohexadiene-1,2-diol. The choice of reducing agent and reaction conditions would be crucial in controlling the extent of dehalogenation.

Although specific studies on this compound are not prevalent, various established methods for the reductive dehalogenation of chlorinated organic compounds could be applicable.

| Reagent/System | Expected Product(s) | General Reaction Conditions |

| Metal Hydrides (e.g., LiAlH₄) | 3,5-Cyclohexadiene-1,2-diol | Anhydrous ether or THF |

| Dissolving Metal Reduction (e.g., Na/NH₃) | 3,5-Cyclohexadiene-1,2-diol | Low temperature (-78 °C) |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3,5-Cyclohexadiene-1,2-diol or Cyclohexane-1,2-diol | Pressurized H₂ gas, various solvents |

| Radical-based Reductants (e.g., Bu₃SnH, AIBN) | 3,5-Cyclohexadiene-1,2-diol | Inert solvent, radical initiator |

This table outlines potential strategies for reductive dehalogenation and the likely products based on the general reactivity of chlorinated compounds.

Catalytic Transformations Involving 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

The vinyl chloride moieties in 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- present opportunities for various carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. Furthermore, the diol functionality is a handle for transformations mediated by organocatalysts.

Transition Metal-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The C-Cl bonds in the target molecule could potentially undergo reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of new carbon substituents. The success of these reactions would depend on the choice of catalyst, ligand, base, and reaction conditions to overcome the relative inertness of vinyl chlorides.

Specific examples for 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- are not documented in the available literature. The following table summarizes potential transition metal-catalyzed reactions.

| Reaction Name | Typical Catalyst | Coupling Partner | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | 3-Aryl-5-chloro-3,5-cyclohexadiene-1,2-diol |

| Stille Coupling | PdCl₂(PPh₃)₂ | Organostannane | 3-Alkenyl-5-chloro-3,5-cyclohexadiene-1,2-diol |

| Heck Coupling | Pd(OAc)₂ | Alkene | 3-Alkenyl-5-chloro-3,5-cyclohexadiene-1,2-diol |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 3-Alkynyl-5-chloro-3,5-cyclohexadiene-1,2-diol |

This table illustrates potential applications of transition metal-catalyzed cross-coupling reactions on the title compound, based on established methodologies for vinyl halides.

Organocatalytic Systems

Organocatalysis offers a complementary approach to metal-catalyzed transformations, often providing high levels of stereocontrol. In the context of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, organocatalysts could be employed for the enantioselective functionalization of the diol group, such as acylation, silylation, or oxidation, leading to chiral building blocks. Chiral amines, phosphoric acids, and other small organic molecules have been shown to be effective catalysts for such transformations on other diols.

Research specifically focused on organocatalytic reactions of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- has not been found. The table below provides examples of how organocatalysis could be applied.

| Organocatalyst Type | Example Catalyst | Potential Transformation | Potential Product |

| Chiral Amine | Proline | Asymmetric acylation of one hydroxyl group | Mono-acylated chiral diol |

| Chiral Phosphoric Acid | TRIP | Enantioselective oxidation of one hydroxyl group | Chiral α-hydroxy ketone |

| N-Heterocyclic Carbene (NHC) | Thiazolium salt | Umpolung reactivity at the diol | Functionalized diol derivative |

This table suggests potential applications of organocatalysis for the diol moiety of the title compound, drawing from the broader field of organocatalysis.

Mechanistic Studies Employing Kinetic and Isotopic Labeling Approaches

To date, detailed mechanistic studies, including kinetic analyses and isotopic labeling experiments, on the reactions of 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro- appear to be absent from the scientific literature. Such studies are crucial for understanding the reaction pathways and for optimizing reaction conditions.

The following table outlines hypothetical experiments that could be performed to gain mechanistic understanding.

| Experimental Approach | Technique | Information Gained |

| Kinetic Isotope Effect (KIE) | Reaction of deuterated vs. non-deuterated substrate | Involvement of C-H bond cleavage in the rate-determining step |

| ¹³C Labeling | Synthesis and reaction of a ¹³C-labeled substrate | Tracing the fate of specific carbon atoms in the product, identifying rearrangement pathways |

| Solvent Isotope Effect | Comparing reaction rates in H₂O vs. D₂O | Involvement of proton transfer in the rate-determining step |

| In-situ Spectroscopy | NMR, IR | Detection of transient intermediates |

This table proposes potential mechanistic studies that could be applied to the reactions of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- to elucidate reaction mechanisms.

Theoretical and Computational Chemistry of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, energy, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org This method is particularly well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro-, DFT calculations would be instrumental in predicting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to map out the potential energy surface of the molecule, revealing its energy landscape. This allows for the identification of various conformers and the transition states that connect them. Such an analysis would be crucial for understanding the flexibility of the cyclohexadiene ring and the preferred orientations of the hydroxyl and chloro substituents.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Parameter | Predicted Value (Illustrative) |

| C1-C2 Bond Length | 1.52 Å |

| C3-C4 Bond Length | 1.35 Å |

| C1-O1 Bond Length | 1.43 Å |

| C3-Cl1 Bond Length | 1.74 Å |

| C1-C2-C3-C4 Dihedral Angle | 15.0° |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations. No published data is currently available for this specific compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. chemrxiv.org

For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, high-level ab initio calculations would serve as a benchmark for validating the results from more computationally efficient methods like DFT. They would provide a more precise determination of the molecule's total energy, ionization potential, and electron affinity. This level of accuracy is particularly important for understanding subtle electronic effects, such as the influence of the chlorine atoms on the diene system and the hydroxyl groups.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule moves, flexes, and interacts with its environment.

A critical prerequisite for accurate MD simulations is a well-parameterized force field. wustl.eduresearchgate.net A force field is a set of equations and associated parameters that describe the potential energy of a system of particles. For a novel molecule like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a specific force field would likely need to be developed.

This process would involve using quantum mechanical calculations to determine key parameters, such as equilibrium bond lengths and angles, force constants, and partial atomic charges. These parameters would then be refined by comparing simulation results with available experimental data or high-level QM calculations to ensure the force field accurately reproduces the molecule's properties.

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are an ideal tool for studying these solvent effects. By simulating 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- in a box of water molecules, for instance, one can analyze the structure and dynamics of the hydration shell.

This would involve calculating radial distribution functions to understand the average distance and coordination number of water molecules around the solute. Furthermore, the analysis of hydrogen bonding patterns between the diol's hydroxyl groups and surrounding water molecules would provide insights into its solubility and intermolecular interactions in an aqueous environment.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or even for identifying the compound in a complex mixture.

For 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, DFT and ab initio calculations can be used to predict:

Nuclear Magnetic Resonance (NMR) chemical shifts: These calculations would help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Infrared (IR) vibrational frequencies and intensities: This would allow for the theoretical prediction of the IR spectrum, aiding in the identification of characteristic vibrational modes associated with the diene, hydroxyl, and carbon-chlorine bonds.

Ultraviolet-Visible (UV-Vis) absorption wavelengths: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing insight into its UV-Vis absorption spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| ¹³C NMR | C1 Chemical Shift | 75 ppm |

| ¹H NMR | H1 Chemical Shift | 4.5 ppm |

| IR | O-H Stretch | 3400 cm⁻¹ |

| IR | C=C Stretch | 1650 cm⁻¹ |

| UV-Vis | λmax | 265 nm |

Note: The data in this table is for illustrative purposes to demonstrate the type of output from computational predictions. No such published data is currently available for this specific molecule.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules like 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. researchgate.net

The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation. The resulting chemical shifts are often compared with those of a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a standardized scale. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

For 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and hydroxyl groups, as well as the stereochemistry of the diol. Intramolecular hydrogen bonding between the hydroxyl groups can also significantly affect the chemical shifts of the OH protons. liverpool.ac.uk

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. These calculations are sensitive to the dihedral angles between coupled nuclei, making them valuable for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 4.5 - 5.0 | - |

| C2-H | 4.5 - 5.0 | - |

| C4-H | 6.0 - 6.5 | - |

| C5-H | 6.0 - 6.5 | - |

| O-H | 3.0 - 4.0 | - |

| C1 | - | 70 - 75 |

| C2 | - | 70 - 75 |

| C3 | - | 125 - 130 |

| C4 | - | 120 - 125 |

| C5 | - | 120 - 125 |

| C6 | - | 125 - 130 |

Note: These are hypothetical values for illustrative purposes and would require specific computational studies for verification.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

These calculations are typically performed at the same level of theory as the geometry optimization. The output includes the frequencies of the fundamental vibrational modes and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

For 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, key vibrational modes would include the O-H stretching of the diol, C-Cl stretching, C=C stretching of the diene ring, and various C-H bending and stretching modes. The calculated IR and Raman spectra would aid in the structural characterization of the molecule.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=C | Stretching | 1600 - 1680 |

| C-O | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Note: These are hypothetical values for illustrative purposes and would require specific computational studies for verification.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction barriers.

Intrinsic Reaction Coordinate (IRC) Computations

Once a transition state structure has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima on the potential energy surface. This provides a clear picture of the molecular rearrangements that occur during the reaction. For instance, IRC calculations have been used to study pericyclic reactions in related cyclic systems. nih.gov

Free Energy Surface Mapping

To gain a more complete understanding of a reaction, a free energy surface can be mapped. This involves calculating the Gibbs free energy of reactants, products, intermediates, and transition states. The inclusion of temperature and entropy effects provides a more accurate picture of the reaction thermodynamics and kinetics than potential energy surfaces alone. For complex reactions with multiple steps, mapping the free energy surface helps to identify the rate-determining step and predict the major products. Studies on related chlorinated cyclic compounds have utilized such methods to understand reaction feasibility. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. mdpi.com These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a given effect.

For scaffolds related to 3,5-cyclohexadiene-1,2-diol, 3,6-dichloro-, QSAR studies could be employed to predict properties such as toxicity or receptor binding affinity. This involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity. mdpi.com

Cheminformatics tools are essential for managing and analyzing the large datasets involved in QSAR studies. These tools can be used for tasks such as chemical structure representation, database searching, and diversity analysis.

Methodological Advancements in the Analysis and Detection of 3,5 Cyclohexadiene 1,2 Diol, 3,6 Dichloro

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3,5-Cyclohexadiene-1,2-diol (B1210185), 3,6-dichloro- from complex matrices. The choice of technique is primarily dictated by the compound's polarity and volatility.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. libretexts.org However, the direct analysis of diols like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- by GC can be challenging. The presence of two hydroxyl groups increases the compound's polarity and boiling point, and can lead to poor peak shape (tailing) due to strong interactions with the stationary phase. sigmaaldrich.com

To overcome these issues, derivatization is a common and often necessary step. This process involves chemically modifying the hydroxyl groups to create less polar, more volatile derivatives. A typical approach for diols is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Method development for the GC analysis of the derivatized compound would focus on optimizing the following parameters:

Column Selection : A non-polar or medium-polarity capillary column is generally preferred for the separation of the less polar derivatives. libretexts.org A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane.

Injector : A split/splitless injector is typically used, with the split ratio adjusted based on the sample concentration. libretexts.org

Temperature Program : A programmed temperature ramp is essential to ensure good separation of the analyte from other components and to elute it in a reasonable time. libretexts.org

Detector : An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be an excellent choice for detecting the dichloro-substituted molecule. epa.gov Alternatively, a Flame Ionization Detector (FID) can be used, although it is less specific.

Table 1: Hypothetical GC-ECD Parameters for the Analysis of Derivatized 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Parameter | Value/Condition |

| Instrument | Gas Chromatograph with Electron Capture Detector (GC-ECD) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.0 mL/min |

| Detector Temperature | 300 °C |

| Expected Outcome | A sharp, well-resolved peak for the bis-TMS-ether derivative with high sensitivity. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are often more suitable for the direct analysis of polar, non-volatile, or thermally labile compounds like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-. nih.gov These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, eliminating the need for derivatization.

Reversed-phase (RP) chromatography is the most common mode used for such analyses.

Stationary Phase : A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard choice, providing a non-polar surface that retains analytes based on their hydrophobicity. chromatographyonline.com

Mobile Phase : A gradient elution using a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) is typically employed. chromatographyonline.com The gradient starts with a higher proportion of water and gradually increases the organic solvent content to elute compounds of increasing hydrophobicity. The addition of a small amount of acid (e.g., formic acid) can improve peak shape and ionization efficiency if coupled with a mass spectrometer. nih.gov

Detector : A Diode Array Detector (DAD) or UV-Vis detector can be used for detection, provided the analyte has a suitable chromophore. The conjugated diene system in the cyclohexadiene ring should allow for UV absorbance.

UPLC systems, which use smaller particle size columns (sub-2 µm), offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Table 2: Hypothetical RP-UPLC-UV Parameters for the Analysis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Parameter | Value/Condition |

| Instrument | Ultra-High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 bonded silica, 2.1 mm x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | ~265 nm (based on conjugated diene chromophore) |

| Expected Outcome | A well-resolved, sharp peak for the underivatized analyte. |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. teledynelabs.com It is recognized as a "green" technology due to the reduction in organic solvent consumption. chromatographytoday.com

While pure CO₂ is non-polar, its elution strength can be increased by adding polar organic co-solvents (modifiers) such as methanol, making SFC suitable for the analysis of a wide range of compounds, including polar analytes. chromatographytoday.comresearchgate.net SFC often provides faster separations and higher efficiency than HPLC. For a polar compound like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, a polar stationary phase would be used in conjunction with a modified mobile phase.

Table 3: Hypothetical SFC Parameters for the Analysis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Parameter | Value/Condition |

| Instrument | Supercritical Fluid Chromatograph with UV Detector |

| Column | Polar phase (e.g., Diol, 2-Ethylpyridine) |

| Mobile Phase | Supercritical CO₂ with a Methanol gradient (5% to 40%) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at ~265 nm |

| Expected Outcome | Rapid and efficient separation with reduced organic solvent usage compared to HPLC. |

Hyphenated Techniques for Enhanced Resolution and Identification

To achieve unambiguous identification and structural elucidation, chromatographic systems are often coupled with spectroscopic detectors, a practice known as hyphenation.

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for both separation and identification. The mass spectrometer provides mass-to-charge ratio (m/z) data of the analyte and its fragments, which serves as a molecular fingerprint.

GC-MS : In GC-MS, after separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). unt.edu EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, is highly reproducible and can be compared against spectral libraries for identification. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, aiding in identification. nih.gov

LC-MS : LC-MS is ideal for analyzing polar and thermally unstable compounds directly. researchgate.net Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. These methods usually produce an intact molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which provides the molecular weight of the compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information similar to GC-MS but with more control. umb.edu

Table 4: Hypothetical Mass Spectrometry Data for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-

| Technique | Ionization Mode | Expected Key Ions (m/z) | Interpretation |

| LC-MS | ESI Negative | 179/181/183 | [M-H]⁻ isotopic cluster, confirming molecular weight (181.02 g/mol ) |

| GC-MS (of TMS derivative) | Electron Ionization (EI) | 324/326/328 | Molecular ion [M]⁺ of the bis-TMS derivative |

| 309/311/313 | Loss of a methyl group (-CH₃) from the molecular ion | ||

| 289/291 | Loss of a chlorine atom (-Cl) from the molecular ion | ||

| 73 | Fragment ion characteristic of the trimethylsilyl group |

For definitive, unambiguous structure elucidation, especially for novel compounds or isomers, coupling with Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy is invaluable.

LC-NMR : This technique combines the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. wisdomlib.orgglobalresearchonline.net After the LC separation, the eluent containing the analyte can be directed into an NMR flow cell. This allows for the acquisition of proton (¹H) and other NMR spectra (e.g., ¹³C, COSY) on the isolated compound. LC-NMR is particularly powerful for differentiating isomers, which might have identical mass spectra. The main challenge is sensitivity, often requiring specialized probes (cryoprobes) or stopped-flow techniques where the elution is paused to allow for longer acquisition times on a specific peak. researchgate.netrsc.org

GC-IR : GC-IR provides real-time infrared spectra of compounds as they elute from the GC column. alwsci.com The IR spectrum provides information about the functional groups present in a molecule (e.g., O-H stretch for the diol, C=C stretch for the diene, C-Cl stretch for the chlorine atoms). nih.gov This is highly complementary to mass spectrometry and is particularly useful for distinguishing between structural isomers that may have very similar mass spectra but different IR spectra. mdpi.comnih.gov The effluent from the GC is passed through a "light pipe" (a heated flow cell) in the IR spectrometer, or is deposited onto a cryogenic surface for analysis.

Advanced Spectroscopic Probes for In Situ Monitoring

In situ monitoring is crucial for understanding the formation, fate, and transport of chemical compounds in their native environments without the need for sample extraction and preparation. Spectroscopic techniques are particularly well-suited for this purpose, offering non-invasive and real-time data acquisition.

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For a compound like 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, which may be an intermediate in the microbial degradation of chlorobenzenes, real-time spectroscopic monitoring can elucidate its role in these pathways. microbe.comresearchbib.comgoldschmidtabstracts.infonih.gov

Techniques such as quadrupole time-of-flight mass spectrometry (QTOF MS) can be employed for the real-time detection and identification of transformation products of organic contaminants during processes like aqueous chlorination. nih.gov This approach allows for the direct infusion of the reaction solution into the mass spectrometer, enabling the continuous tracking of the parent compound's decay and the formation of products like the target diol. nih.gov The high mass accuracy of QTOF MS facilitates the confident identification of these products. nih.gov

Furthermore, spectroscopic indices based on absorbance and fluorescence have been developed to monitor the formation of disinfection by-products in real-time during water treatment. researchgate.net While not directly observing the molecular structure, these methods can correlate changes in bulk spectroscopic properties to the concentration of specific classes of compounds. researchgate.net The application of such an approach to the formation of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- would require the development of specific calibration models.

The table below summarizes potential real-time spectroscopic monitoring techniques applicable to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.

| Technique | Principle | Potential Application for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- | Anticipated Advantages | Anticipated Challenges |

| Direct Infusion QTOF MS | Real-time mass analysis of reaction components. | Monitoring the formation of the diol from the degradation of a parent chlorobenzene (B131634) compound. | High specificity and structural information from fragmentation patterns. | Matrix effects from complex environmental samples. |

| Fluorescence Spectroscopy | Changes in fluorescence intensity or lifetime upon compound formation. | Correlating fluorescence changes to the concentration of the diol. | High sensitivity and potential for in-situ probes. | Lack of specificity; interference from other fluorescent compounds. |

| UV-Vis Absorbance Spectroscopy | Changes in UV-Vis absorbance spectrum. | Monitoring the appearance or disappearance of the diol based on its chromophore. | Simple instrumentation and implementation. | Low specificity and potential for overlapping spectral features. |

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can provide highly sensitive and specific molecular fingerprint information, making it a promising tool for the detection of trace contaminants. nih.gov The SERS effect relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. nih.gov

For aromatic compounds, SERS can be particularly effective. rsc.orgnih.gov However, the detection of hydrophobic molecules like many organochlorine compounds can be challenging due to their low affinity for typical SERS substrates. nih.gov To overcome this, surface modification of the SERS substrate can be employed. For instance, coating metallic nanoparticles with a hydrophobic layer, such as a polydimethylsiloxane (B3030410) (PDMS) film, can help to capture and preconcentrate non-polar analytes near the plasmonic surface, thereby enhancing their SERS signal. rsc.org

| SERS Substrate | Modification Strategy | Target Analytes in Research | Potential for 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- Detection |

| Silver Nanoparticles | Functionalization with thiolated β-cyclodextrin. | Bisphenols. mdpi.com | The cyclodextrin (B1172386) cavity could potentially host the chlorinated ring, bringing it close to the silver surface for enhancement. |

| Gold Nanoparticle Monolayer Film | Coating with a PDMS film. | Toluene, benzene (B151609), nitrobenzene. rsc.org | The hydrophobic PDMS layer could concentrate the diol from an aqueous matrix. |

| Silver Nanoplate-Assembled Films | Unmodified. | Polychlorinated biphenyls (PCBs). mdpi.com | The planar nature of the substrate may offer good interaction with the ring structure of the diol. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and often low-cost approach for the analysis of a wide range of compounds. mdpi.comnih.gov These techniques are based on the measurement of an electrical signal (current, potential, or charge) that is proportional to the concentration of the analyte. mdpi.com

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. The shape of the resulting voltammogram can provide both qualitative and quantitative information about the analyte. For electroactive compounds like chlorinated hydroquinones and catechols, which are structurally related to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-, voltammetric techniques can be highly effective. nih.govresearchgate.netmjcce.org.mkmjcce.org.mkresearchgate.net

The electrochemical behavior of the diol is expected to be influenced by the hydroxyl groups, which can be oxidized at an appropriate potential. The presence of the chlorine atoms will also affect the redox potential. The oxidation of similar compounds like hydroquinone (B1673460) and catechol has been extensively studied at various modified electrodes. nih.govresearchgate.netresearchgate.net For instance, glassy carbon electrodes modified with nanomaterials like electrochemically reduced graphene oxide and gold nanoparticles have been shown to enhance the voltammetric response and allow for the simultaneous detection of different dihydroxybenzene isomers. nih.gov

The table below details voltammetric studies on compounds analogous to 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-.